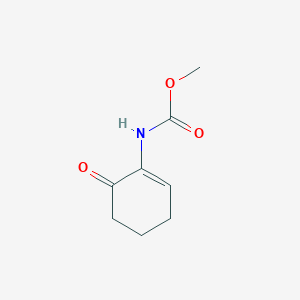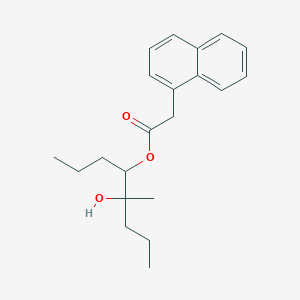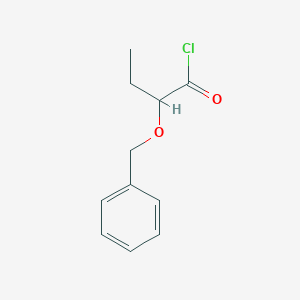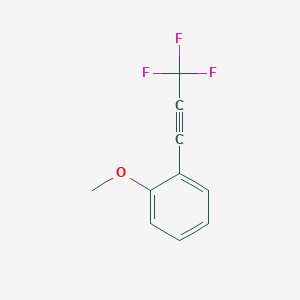![molecular formula C8H16BrO5PS B14275695 Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate CAS No. 138000-14-3](/img/structure/B14275695.png)
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate is an organic compound with the molecular formula C8H16BrO5P. This compound is known for its unique structure, which includes a bromoacetate group and a diethoxyphosphoryl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process may include continuous monitoring of temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate or primary amines, typically under mild conditions.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as common reagents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted acetates and phosphorothioates.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: Products include sulfoxides and sulfones.
Wissenschaftliche Forschungsanwendungen
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate involves its ability to act as an alkylating agent. The bromo group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This property makes it useful in studying enzyme mechanisms and developing inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the diethoxyphosphoryl group.
Diethyl phosphorochloridothioate: Contains the phosphorothioate group but lacks the bromoacetate moiety.
Ethyl 2-bromo-2-(diethoxyphosphoryl)acetate: A closely related compound with similar reactivity.
Uniqueness
Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate is unique due to its combination of bromoacetate and diethoxyphosphoryl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various research and industrial applications .
Eigenschaften
CAS-Nummer |
138000-14-3 |
|---|---|
Molekularformel |
C8H16BrO5PS |
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-diethoxyphosphorylsulfanylacetate |
InChI |
InChI=1S/C8H16BrO5PS/c1-4-12-8(10)7(9)16-15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
PVYKBPISKHZWPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(SP(=O)(OCC)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)





![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)


![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
